6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals . The presence of the methoxy group and the spiro linkage adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves the construction of the indole ring followed by the formation of the spiro linkage. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale operations This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The methoxy group can enhance its binding affinity and selectivity towards these targets. The spiro linkage provides structural rigidity, which can influence its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindole: Another methoxy-substituted indole with different biological activities.
6-Hydroxyindole: Similar structure but with a hydroxy group instead of a methoxy group.
Spiro[indole-3,2-oxirane]: A spiro compound with an oxirane ring instead of an oxane ring.
Uniqueness
6-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spiro linkage and the presence of the methoxy group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-9-2-3-10-11(8-9)14-12(15)13(10)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZPNHNBNUXVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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